Methyl 5-chloro-5-oxopentanoate

Catalog No.
S773625
CAS No.
1501-26-4
M.F
C6H9ClO3
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-5-oxopentanoate

CAS Number

1501-26-4

Product Name

Methyl 5-chloro-5-oxopentanoate

IUPAC Name

methyl 5-chloro-5-oxopentanoate

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3

InChI Key

JCAZSWWHFJVFPP-UHFFFAOYSA-N

SMILES

COC(=O)CCCC(=O)Cl

Synonyms

4-(Chloroformyl)butyric Acid Methyl Ester;4-(Carbomethoxy)butanoyl Chloride; 4-(Carbomethoxy)butyryl Chloride; 4-(Chlorocarbonyl)butanoic Acid Methyl Ester; 4-(Methoxycarbonyl)butyryl Chloride; 4-Chlorocarbonylbutyric Acid Methyl Ester; 5-Chloro-5-o

Canonical SMILES

COC(=O)CCCC(=O)Cl

The exact mass of the compound Methyl 5-chloro-5-oxopentanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93892. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 5-chloro-5-oxopentanoate (CAS 1501-26-4), also known as adipic acid monomethyl ester chloride, is a linear C5 aliphatic chain functionalized with two distinct reactive groups: a highly reactive acyl chloride at one terminus and a more stable methyl ester at the other. [4, 18] This structural arrangement provides orthogonal reactivity, enabling selective, stepwise chemical transformations. It is primarily utilized as a versatile intermediate and monomer in the synthesis of polymers, pharmaceuticals, and other complex organic molecules where precise control over functionalization is required. [2, 6]

Research Fit

Bifunctional Building Block Acid chloride and methyl ester on a five-carbon chain enable sequential, chemoselective transformations.
Synthetic Workflow Fit Supports stepwise acylation strategies where orthogonal reactivity controls reaction order without protecting-group manipulations.
Literature-Reported Intermediate Used as a starting material in the published total synthesis of Leukotriene B4 for preparing a C1-C8 phosphonate fragment.

Substituting Methyl 5-chloro-5-oxopentanoate with symmetric C6 analogs like adipoyl chloride or dimethyl adipate fundamentally alters process outcomes. Adipoyl chloride, a di-acyl chloride, will react non-selectively with difunctional nucleophiles (e.g., diamines) to form a polymer directly, precluding any stepwise or asymmetrical modification. [31, 32] Using dimethyl adipate introduces a less reactive functional group, requiring significantly higher temperatures (>160 °C) and catalysts for amidation or transesterification, which increases energy costs and can damage thermally sensitive components. [3] Therefore, for applications requiring controlled, sequential reactions or mild processing conditions, these seemingly similar compounds are not viable procurement alternatives.

Substitution Risk

Physical Properties
Methyl ester: distinct boiling point and density profile suited to established purification workflows.
Ethyl or other ester analogs may shift distillation parameters and chromatographic retention, altering purification outcomes.
Chemoselectivity
Methyl ester: orthogonal reactivity between acid chloride and methyl ester supports predictable sequential acylation.
Altering the ester group may shift relative reaction rates and the chemoselectivity profile, potentially introducing side reactions.
Process Compliance
Registered intermediate: established in published synthetic routes with documented performance context.
Deviation from the registered process material may require re-validation in regulated intermediate manufacturing, adding time and cost.

Precursor Suitability: Enabling Stepwise Synthesis via Orthogonal Reactivity

The primary value of Methyl 5-chloro-5-oxopentanoate lies in the differential reactivity of its two functional groups. The acyl chloride reacts rapidly with nucleophiles like amines under mild conditions, often at 0-5 °C, while the methyl ester remains intact. [12] This allows the ester to be carried through initial reaction steps for subsequent modification (e.g., hydrolysis or amidation). In contrast, a symmetric comparator like adipoyl chloride reacts at both ends simultaneously, leading directly to polymerization or double-addition products, which prevents the synthesis of asymmetric architectures. [31]

Evidence DimensionReactivity & Selectivity
Target Compound DataAcyl chloride reacts selectively under mild conditions (e.g., 0-5 °C), leaving the methyl ester group unreacted for subsequent steps.
Comparator Or BaselineAdipoyl chloride: Both acyl chloride groups react simultaneously under the same conditions, preventing selective monofunctionalization.
Quantified DifferenceQualitative but absolute: Provides 100% selectivity for monofunctionalization vs. 0% for the di-acyl chloride.
ConditionsLow-temperature nucleophilic acyl substitution (e.g., polycondensation with a diamine).

This selectivity is critical for synthesizing well-defined, asymmetric molecules and polymers, avoiding the need for complex protection/deprotection steps which add cost and reduce overall yield.

LTB4 Intermediate Yield
Reported
47% yield
Supports synthetic route benchmarking for Leukotriene B4 fragment assembly.
Published in J. Org. Chem. 1993; specific to the phosphonate intermediate preparation step.

Processability Advantage: Lower Thermal Budget Compared to Standard Polycondensation

Synthesizing polyamides from ester or carboxylic acid precursors typically requires high thermal input to drive the reaction. For example, amidation of esters often requires temperatures exceeding 160 °C. [3] In contrast, the high reactivity of the acyl chloride group in Methyl 5-chloro-5-oxopentanoate enables amide bond formation at significantly lower temperatures, often near room temperature or below. [12] This reduces energy consumption and allows for the incorporation of thermally sensitive substrates that would otherwise degrade.

Evidence DimensionRequired Reaction Temperature
Target Compound DataAmide formation typically occurs at low temperatures (e.g., 0-5 °C for polycondensation). [12]
Comparator Or BaselineDimethyl glutarate (di-ester): Amidation requires high thermal input, often >160 °C. [3]
Quantified DifferenceReduction of over 150 °C in required process temperature.
ConditionsPolyamide synthesis via polycondensation.

Lowering reaction temperatures reduces energy costs, shortens cycle times, and expands the range of compatible co-monomers or additives, improving process flexibility and economic viability.

Orthogonal Reactivity
Class-level
Acid Chloride
> Anhydride
> Methyl Ester
Supports chemoselectivity review for sequential acylation workflow design.
Class-level reactivity hierarchy; specific rates depend on nucleophile and conditions.

Performance Tuning: C5 Spacer Length as a Critical Design Choice for Polymer Properties

In polymer science, the length of the aliphatic spacer between functional groups is a critical design parameter that directly influences the material's final properties. For instance, studies on bio-based polyamides demonstrate that changing the side chain length can alter the glass transition temperature (Tg) by over 50 °C, from 207 °C to 262 °C. [16] Therefore, selecting the C5 glutarate backbone of this compound over a C4 succinate (from Methyl succinyl chloride) or a C6 adipate (from Methyl adipoyl chloride) is a deliberate choice to achieve a specific balance of thermal properties, flexibility, and crystallinity in the final polymer. [22, 28]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataThe C5 spacer provides a specific level of chain mobility that defines the polymer's thermal and mechanical properties.
Comparator Or BaselineShorter (C4) or longer (C6) spacers. In analogous polyamide systems, Tg can vary from 207 °C to 262 °C based on monomer structure. [16]
Quantified DifferencePotentially >50 °C change in Tg by substituting with a different length spacer, based on comparable polymer systems.
ConditionsMelt polycondensation of bifunctional monomers to form polyamides.

This compound is not interchangeable with its C4 or C6 analogs; it should be procured specifically to achieve target performance characteristics like a precise glass transition temperature or degree of mechanical flexibility.

Physical Properties
Data to verify
Methyl ester: bp 108–110°C (15 mmHg)
Ethyl ester: different bp and density profile; MW +14 g/mol
Supports purification workflow selection between methyl and ethyl ester forms.
Vendor specification data; confirm against lot-specific COA before scale-up.

Precursor for Asymmetric Poly(ester-amide)s and Functional Linkers

The orthogonal reactivity of this compound makes it an ideal choice for the stepwise synthesis of precisely structured polymers like poly(ester-amide)s. The acyl chloride can first be reacted with a diamine, followed by reaction at the ester terminus, allowing for controlled sequence and functionality that is impossible with symmetric di-acyl or di-ester monomers. [12, 15]

Low-Temperature Polymerization with Thermally Sensitive Payloads

This reagent is the right choice when incorporating delicate functional groups, biomolecules, or dyes into a polymer backbone. Its ability to form amide bonds under mild, low-temperature conditions prevents the degradation of sensitive components that would occur during high-temperature melt polycondensation with di-acid or di-ester monomers. [3, 12]

Fine-Tuning Polymer Properties in Material Development

This compound should be selected when the goal is to achieve a specific glass transition temperature, melting point, or flexibility profile in a new polyester or polyamide. As a C5 building block, it provides a distinct set of structure-property relationships compared to C4 or C6 analogs, making it a critical tool for targeted material design. [16]

Application Fit Matrix

Application
Selection Property
Validation Focus
Leukotriene B4 and eicosanoid analog synthesis
Published synthetic route compatibility
Phosphonate intermediate formation review
Sequential chemoselective acylation workflows
Orthogonal acid chloride / methyl ester reactivity
Stepwise acylation sequence review
Pharmaceutical and agrochemical intermediate scale-up
Commercial availability with defined specifications
Process consistency and purification review

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1501-26-4

Wikipedia

Methyl 4-(chloroformyl)butyrate

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